1-(5-hydroxy-4H-1,2-oxazol-5-yl)ethanone

Crystal engineering Supramolecular chemistry Molecular recognition

1-(5-Hydroxy-4H-1,2-oxazol-5-yl)ethanone (CAS 114113-84-7) is a 5-hydroxy-4,5-dihydroisoxazole (Δ²-isoxazoline) derivative with molecular formula C₅H₇NO₃ and molecular weight 129.11 g·mol⁻¹. The compound features a hemiacetal hydroxyl at the 5-position and an acetyl substituent—a combination that distinguishes it from fully aromatic isoxazoles and from isoxazol-5(4H)-ones.

Molecular Formula C5H7NO3
Molecular Weight 129.11 g/mol
Cat. No. B13830751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-hydroxy-4H-1,2-oxazol-5-yl)ethanone
Molecular FormulaC5H7NO3
Molecular Weight129.11 g/mol
Structural Identifiers
SMILESCC(=O)C1(CC=NO1)O
InChIInChI=1S/C5H7NO3/c1-4(7)5(8)2-3-6-9-5/h3,8H,2H2,1H3
InChIKeyHMTKVFQYWOAIHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Hydroxy-4H-1,2-oxazol-5-yl)ethanone: Physicochemical and Structural Baseline for 5-Hydroxy-4,5-dihydroisoxazole Procurement


1-(5-Hydroxy-4H-1,2-oxazol-5-yl)ethanone (CAS 114113-84-7) is a 5-hydroxy-4,5-dihydroisoxazole (Δ²-isoxazoline) derivative with molecular formula C₅H₇NO₃ and molecular weight 129.11 g·mol⁻¹ . The compound features a hemiacetal hydroxyl at the 5-position and an acetyl substituent—a combination that distinguishes it from fully aromatic isoxazoles and from isoxazol-5(4H)-ones [1]. Its topological polar surface area (TPSA) of 58.89 Ų and low molecular weight place it in favorable drug-like chemical space compared with larger, more lipophilic isoxazole analogs [2].

Why Generic Isoxazole Substitution Fails: Differentiating 1-(5-Hydroxy-4H-1,2-oxazol-5-yl)ethanone from Isoxazol-5(4H)-ones and Aromatic Isoxazoles


Substituting 1-(5-hydroxy-4H-1,2-oxazol-5-yl)ethanone with a generic isoxazol-5(4H)-one or a fully aromatic isoxazole analog overlooks three critical structural distinctions: (i) the hemiacetal hydroxyl at C-5 enables a robust, crystallographically characterized O–H⋯N hydrogen-bonding supramolecular synthon that governs molecular recognition—a feature absent in isoxazol-5(4H)-ones which possess a carbonyl at this position [1]; (ii) the partially saturated 4,5-dihydro ring retains an endocyclic imine (C=N) that serves as a hydrogen-bond acceptor, whereas fully aromatic isoxazoles lack this acceptor topology [2]; and (iii) the acetyl substituent provides a synthetic handle for further derivatization (e.g., enantioselective microbial reduction) that is not equivalently accessible on 3-methyl or 3-phenyl isoxazol-5(4H)-one scaffolds [3]. These differences produce distinct reactivity, recognition, and derivatization profiles that preclude simple generic interchange.

Quantitative Differential Evidence for 1-(5-Hydroxy-4H-1,2-oxazol-5-yl)ethanone: Comparator-Based Performance Data for Scientific Procurement Decisions


Hydrogen-Bond-Directed Supramolecular Organization: 5-Hydroxy-4,5-dihydroisoxazoles vs. Isoxazol-5(4H)-ones

X-ray crystallographic analysis of eight 5-hydroxy-4,5-dihydroisoxazoles (compounds 1–8) demonstrates that the hemiacetal hydroxyl invariably participates in a robust O–H⋯N hydrogen bond with the endocyclic nitrogen of the 4,5-dihydroisoxazole ring [1]. This interaction is a reliable supramolecular synthon observed across diverse substitution patterns (R₃ = Ph, 4-Br-C₆H₄, thien-2-yl, Me, CF₃, H; R₅ = CCl₃, Me, CMe₂CH₂OH, 4-I-C₆H₄, CF₂CF₂H), with the only exception being compound 5 where an oxime hydroxyl replaces the hemiacetal donor [1]. In contrast, isoxazol-5(4H)-ones such as 4-acetyl-3-phenylisoxazol-5(4H)-one possess an endocyclic carbonyl at C-5, eliminating the O–H donor and precluding this intermolecular hydrogen-bonding motif [2]. The O–H⋯N interaction governs crystal packing and is expected to influence molecular recognition at biological targets.

Crystal engineering Supramolecular chemistry Molecular recognition

Synthetic Yield and Regiospecificity: 5-Hydroxy-4,5-dihydroisoxazoles via Metal-Free Tandem Reaction vs. Traditional Multi-Step Isoxazole Syntheses

A tandem ring-opening/Michael addition/ring-closure strategy delivers diverse 5-hydroxy-4,5-dihydroisoxazoles in up to 96% isolated yield across 21 examples, under metal-free, one-pot, mild conditions [1]. By comparison, traditional metal-free synthetic routes to fully aromatic 3,4-disubstituted isoxazoles typically afford products in 50–70% yield and often require multiple steps or metal catalysts [2]. The class of 5-hydroxy-4,5-dihydroisoxazoles (including the target compound) can be obtained with high regiospecificity via cyclocondensation of ynones with hydroxylamine, followed by optional acid-mediated dehydration to access the corresponding aromatic isoxazole [3].

Green chemistry Regiospecific synthesis Metal-free heterocycle construction

Antibacterial Activity Spectrum: Isoxazol-5(4H)-ones vs. 4,5-Dihydroisoxazole Derivatives—MIC Comparison

In a systematic evaluation of 17 isoxazol-5(4H)-one derivatives synthesized via ionic-liquid-catalyzed multicomponent reaction, the best-performing derivatives showed MIC values of <15.62 µg·mL⁻¹ against Gram-positive Staphylococcus epidermidis (ATCC 12228) and 250–500 µg·mL⁻¹ against Gram-negative Escherichia coli [1]. In parallel, 4,5-dihydroisoxazole derivatives have demonstrated antibacterial activity with MIC values from 14 µg·mL⁻¹ (3-furanyl-substituted) to 50 µg·mL⁻¹ (dimethanol-substituted) against various bacterial strains [2][3]. While direct head-to-head comparison of identical substituent patterns between isoxazol-5(4H)-ones and 5-hydroxy-4,5-dihydroisoxazoles is not available, the partially saturated scaffold offers distinct hydrogen-bonding capacity (O–H⋯N) that may modulate target engagement differently from the fully conjugated isoxazol-5(4H)-one system [4].

Antibacterial MIC Staphylococcus epidermidis

Drug-Likeness and ADME Profile: 5-Hydroxy-4,5-dihydroisoxazole Core vs. Higher-Molecular-Weight Isoxazole Antimicrobial Leads

1-(5-Hydroxy-4H-1,2-oxazol-5-yl)ethanone possesses a topological polar surface area (TPSA) of 58.89 Ų and molecular weight of 129.11 g·mol⁻¹ . These values are substantially lower than those of lead isoxazole-containing antimicrobial agents such as the ((3-arylisoxazol-5-yl)methyl)-L-proline series (MW >300; best MIC 0.06–2.5 µg·mL⁻¹) [1], and far below the molecular weight of clinically used isoxazole-containing antibiotics such as oxacillin (MW 401.4) [2]. The low MW and moderate TPSA predict high gastrointestinal absorption and favorable permeability according to Lipinski and Veber rule analyses, positioning the compound as an ideal fragment-sized starting point for structure-based lead optimization or fragment-based drug discovery (FBDD) campaigns [3].

Drug-likeness ADME Physicochemical profiling

Enantioselective Derivatization Potential: Baker's Yeast Reduction of 5-Acetyl-4,5-dihydroisoxazoles vs. Isoxazol-5(4H)-one Reduction

Racemic 5-acetyl-4,5-dihydro-3-phenylisoxazole undergoes enantioselective reduction by baker's yeast (Saccharomyces cerevisiae) to yield the corresponding (S)-alcohol with high enantiomeric excess (ee) [1][2]. This biocatalytic transformation exploits the 5-acetyl substituent as a prochiral ketone, enabling access to enantiomerically enriched 5-(1-hydroxyethyl)-4,5-dihydroisoxazoles—versatile chiral synthons for 2,3-dihydroxy ketones and 1,2,4-triols [1]. In contrast, isoxazol-5(4H)-ones (e.g., 4-acetyl-3-phenylisoxazol-5(4H)-one) possess an endocyclic carbonyl rather than an exocyclic acetyl group, rendering them unsuitable substrates for this enantioselective reduction pathway [3]. The acetyl substituent thus confers a unique biocatalytic derivatization route unavailable to the isoxazol-5(4H)-one comparator class.

Biocatalysis Enantioselective reduction Chiral building blocks

Transglutaminase 2 (TG2) Inhibition Selectivity: 3-Halo-4,5-dihydroisoxazole Scaffold vs. Non-Dihydroisoxazole TG2 Inhibitors

3-Halo-4,5-dihydroisoxazoles (particularly 3-bromo-substituted derivatives) function as selective, irreversible inhibitors of human transglutaminase 2 (TG2) by covalent modification of the active-site cysteine [1][2]. Structure-activity relationship (SAR) studies demonstrate that the 5-(S)-stereoisomer of dihydroisoxazole inhibitors exhibits approximately 50-fold higher inhibitory potency than a prototypical dihydroisoxazole lead compound [1]. Several dihydroisoxazole TG2 inhibitors show IC₅₀ values <10 µM [3]. The partially saturated 4,5-dihydroisoxazole ring is essential for this activity; fully aromatic isoxazoles lack the electrophilic reactivity required for covalent cysteine engagement [2]. While 1-(5-hydroxy-4H-1,2-oxazol-5-yl)ethanone lacks the 3-halo substituent required for direct TG2 inhibition, its 5-hydroxy-4,5-dihydroisoxazole core represents the scaffold from which potent TG2 inhibitors are elaborated by halogenation at C-3 [1][2].

Transglutaminase 2 Covalent inhibitor Celiac disease

High-Value Application Scenarios for 1-(5-Hydroxy-4H-1,2-oxazol-5-yl)ethanone Procurement Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Programs Targeting Hydrogen-Bond-Driven Protein–Ligand Interactions

With MW = 129.11 g·mol⁻¹, TPSA = 58.89 Ų , and a crystallographically validated O–H⋯N hydrogen-bonding capacity [1], 1-(5-hydroxy-4H-1,2-oxazol-5-yl)ethanone is an ideal fragment-sized probe for FBDD campaigns. Its physicochemical profile satisfies the 'rule of three' for fragments, while the robust supramolecular synthon demonstrated across seven independent crystal structures [1] provides a predictable binding mode for structure-based design. This compound can serve as a core scaffold for fragment growing into lead-like molecules targeting enzymes with hydrogen-bond-accepting residues in the active site.

Covalent Transglutaminase 2 (TG2) Inhibitor Development for Celiac Disease and Neurodegenerative Disorders

The 5-hydroxy-4,5-dihydroisoxazole core is the direct synthetic precursor to 3-halo-4,5-dihydroisoxazole covalent TG2 inhibitors, which achieve IC₅₀ values <10 µM and up to 50-fold potency improvements through stereochemical optimization [2][3]. Procurement of this compound provides the foundational scaffold for medicinal chemistry programs targeting TG2 in celiac disease, Huntington's disease, and certain cancers. The acetyl substituent further enables enantioselective biocatalytic elaboration to chiral inhibitor candidates [4].

Green Chemistry Synthesis of Chiral Heterocyclic Building Blocks via Biocatalytic Reduction

The 5-acetyl substituent enables enantioselective reduction by baker's yeast to yield enantiomerically enriched (S)-5-(1-hydroxyethyl)-4,5-dihydroisoxazoles [4][5]. These chiral alcohols serve as versatile intermediates for the synthesis of 2,3-dihydroxy ketones and 1,2,4-triols, providing a metal-free, biocatalytic entry to enantiopure building blocks with applications in natural product synthesis and chiral ligand preparation. The metal-free tandem synthetic route to the parent compound (up to 96% yield) [6] ensures a sustainable supply chain for this derivatization pathway.

Antibacterial Scaffold-Hopping and Resistance-Breaking Programs

The 5-hydroxy-4,5-dihydroisoxazole chemotype offers a structurally differentiated antibacterial scaffold relative to established isoxazol-5(4H)-one leads. While isoxazol-5(4H)-one derivatives achieve MIC values of <15.62 µg·mL⁻¹ against S. epidermidis and 250–500 µg·mL⁻¹ against E. coli [7], the dihydroisoxazole scaffold provides distinct hydrogen-bonding topology (O–H⋯N donor–acceptor pair) [1] and synthetic accessibility at higher yields [6]. This differentiation supports scaffold-hopping strategies when isoxazol-5(4H)-one lead series encounter resistance, toxicity, or unfavorable ADME profiles.

Quote Request

Request a Quote for 1-(5-hydroxy-4H-1,2-oxazol-5-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.